molecular formula C19H40 B073005 2-Methyloctadecane CAS No. 1560-88-9

2-Methyloctadecane

Cat. No. B073005
CAS RN: 1560-88-9
M. Wt: 268.5 g/mol
InChI Key: KVQVGSDBGJXNGV-UHFFFAOYSA-N
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Description

2-Methyloctadecane is an organic compound with the molecular formula C19H40 . It is also known by other names such as Octadecane, 2-methyl- .


Molecular Structure Analysis

The molecular structure of 2-Methyloctadecane consists of 19 carbon atoms and 40 hydrogen atoms . The molecular weight is approximately 268.5209 .


Physical And Chemical Properties Analysis

2-Methyloctadecane has an average mass of 268.521 Da and a monoisotopic mass of 268.312988 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Identification and Synthesis of 2-Methyloctadecane : The sex attractant emitted by female gypsy moths was identified as cis-7,8-epoxy-2-methyloctadecane. Its structure was confirmed by spectral, gas chromatographic, and biological comparisons with the synthesized compound (Bierl, Beroza, & Collier, 1970).

  • Effectiveness of Enantiomers : Different enantiomers of cis-7,8-epoxy-2-methyloctadecane were tested for their attractiveness to gypsy moths. The (+) enantiomer showed much greater activity than the (−) enantiomer or an equivalent amount of the racemic mixture (Plimmer et al., 1977).

  • Enhanced Attractancy of Optically Active Pheromone : Synthetic attractant lures enriched in the (+) enantiomer were significantly more effective in eliciting male gypsy moth responses compared to the racemic mixture. The lower effectiveness of the racemate was attributed to the antagonistic effects of the (−) enantiomer (Cardé et al., 1977).

  • Microencapsulation and Release of 2-Methyloctadecane : Studies on the volatilization of microencapsulated 2-Methyloctadecane showed differences in rates and duration of release, highlighting the need for improvement in controlled-release technology (Caro et al., 1977).

  • Comparison with Other Compounds : Additional research has compared 2-Methyloctadecane with other compounds in terms of their effectiveness as pheromones or attractants for gypsy moths, providing insights into the specific characteristics that make this compound particularly effective (Miller, Mori, & Roelofs, 1977).

properties

IUPAC Name

2-methyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVGSDBGJXNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166024
Record name Octadecane, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Ultra Scientific MSDS]
Record name 2-Methyloctadecane
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Product Name

2-Methyloctadecane

CAS RN

1560-88-9
Record name 2-Methyloctadecane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octadecane, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecane, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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